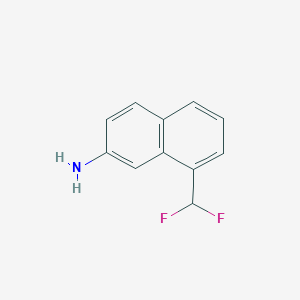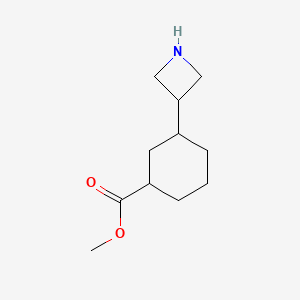
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Azetidin-3-yl)cyclohexanecarboxylate de méthyle est un composé organique de formule moléculaire C11H19NO2. Il s'agit d'un dérivé de l'acide cyclohexanecarboxylique contenant un cycle azétidine, un hétérocycle à quatre chaînons contenant de l'azote. Ce composé suscite l'intérêt dans divers domaines de la chimie et de la pharmacie en raison de ses caractéristiques structurales uniques et de ses activités biologiques potentielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse du 3-(Azetidin-3-yl)cyclohexanecarboxylate de méthyle implique généralement les étapes suivantes :
Formation du cycle azétidine : Le cycle azétidine peut être synthétisé par réaction d'addition aza-Michael, où une amine réagit avec un ester α,β-insaturé.
Formation du cyclohexanecarboxylate : La partie cyclohexanecarboxylate peut être introduite par des réactions d'estérification impliquant l'acide cyclohexanecarboxylique et le méthanol en présence d'un catalyseur tel que l'acide sulfurique.
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé peuvent impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs spécifiques pour faciliter les réactions de manière efficace.
Types de réactions :
Oxydation : Le 3-(Azetidin-3-yl)cyclohexanecarboxylate de méthyle peut subir des réactions d'oxydation pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Le cycle azétidine peut participer à des réactions de substitution nucléophile, où l'atome d'azote peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles comme les amines ou les halogénures peuvent être utilisés en conditions basiques ou acides.
Principaux produits :
Oxydation : Formation de dérivés de la cyclohexanone ou de l'acide cyclohexanecarboxylique.
Réduction : Formation de dérivés du cyclohexanol.
Substitution : Formation de divers dérivés azétidine substitués.
4. Applications de la recherche scientifique
Le 3-(Azetidin-3-yl)cyclohexanecarboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme intermédiaire pharmaceutique potentiel pour le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 3-(Azetidin-3-yl)cyclohexanecarboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle azétidine peut interagir avec les enzymes ou les récepteurs, inhibant ou modulant potentiellement leur activité. Les voies et les cibles exactes dépendent du contexte biologique spécifique et de la nature des interactions du composé avec les biomolécules.
Composés similaires :
- 2-(Azetidin-3-yl)cyclohexanecarboxylate de méthyle
- Chlorhydrate de 3-azétidine carboxylate de méthyle
- 3-(Boc-amino)azétidine
Comparaison : Le 3-(Azetidin-3-yl)cyclohexanecarboxylate de méthyle est unique en raison de son schéma de substitution spécifique sur le cycle cyclohexane et de la présence du cycle azétidine. Comparé à des composés similaires, il peut présenter des profils de réactivité et d'activité biologique différents, ce qui en fait un composé précieux pour la recherche et les applications ciblées.
Applications De Recherche Scientifique
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparaison Avec Des Composés Similaires
- Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate
- Methyl azetidine-3-carboxylate hydrochloride
- 3-(Boc-amino)azetidine
Comparison: Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the azetidine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
methyl 3-(azetidin-3-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10/h8-10,12H,2-7H2,1H3 |
Clé InChI |
RWVWTRHHMIYDLX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCC(C1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)
![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)
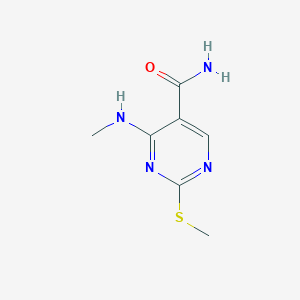
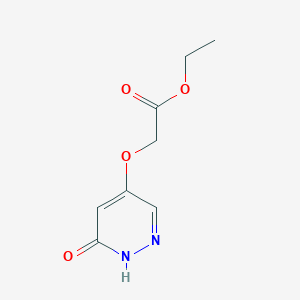
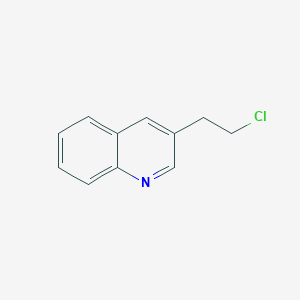

![6-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903096.png)
![N-{[Methoxy(dimethyl)silyl]methyl}aniline](/img/structure/B11903099.png)
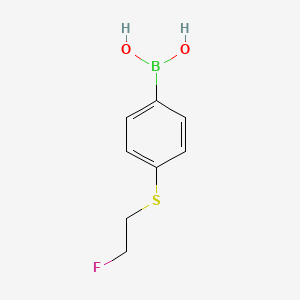
![5-Methylfuro[3,2-C]quinolin-4(5H)-one](/img/structure/B11903113.png)

